(S)-Octahydroindolizine

Description

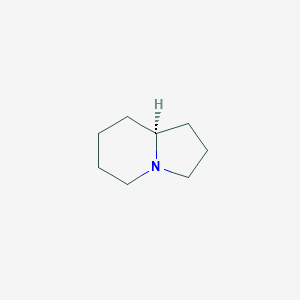

Structure

3D Structure

Properties

IUPAC Name |

(8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-6-9-7-3-5-8(9)4-1/h8H,1-7H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJKHJOABGFIGP-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2CCC[C@@H]2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18881-13-5 | |

| Record name | Octahydroindolizine, (S)-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018881135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INDOLIZIDINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/734E7Q05NH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Conclusion

The (S)-octahydroindolizine scaffold represents a privileged structure in the realm of natural products. Its prevalence across diverse biological sources, from terrestrial plants and fungi to marine invertebrates and amphibians, speaks to its evolutionary success and functional versatility. The structural elucidation of alkaloids containing this core, such as the pumiliotoxins, manzamines, and swainsonine, has unveiled a breathtaking array of molecular architectures. Furthermore, investigations into their biosynthesis have provided profound insights into the elegant and complex enzymatic strategies that nature employs to construct these intricate molecules. The continued exploration of the natural world promises the discovery of new octahydroindolizine-containing compounds with novel structures and potentially valuable biological activities.

Advanced Synthetic Methodologies for S Octahydroindolizine and Analogues

Asymmetric Catalytic Approaches to Octahydroindolizine (B79230) Frameworks

Asymmetric catalysis, utilizing either small organic molecules or metal complexes as catalysts, offers a powerful means to generate chiral molecules with high enantioselectivity. scienceopen.com These methods are instrumental in accessing the (S)-octahydroindolizine core from prochiral precursors.

Organocatalysis, the use of small, metal-free organic molecules to catalyze transformations, has emerged as a key strategy in asymmetric synthesis. scienceopen.comscienceopen.com In this context, researchers have developed organocatalytic one-pot procedures for the enantioselective synthesis of various heterocyclic cores, including octahydroindolizine. kyoto-u.ac.jptuat.ac.jp One notable approach involves an organocatalytic Michael addition followed by an intramolecular Mannich reaction.

A specific example is the one-pot synthesis of octahydroindolizine core structures developed by Maruoka and colleagues. kyoto-u.ac.jptuat.ac.jp This method utilizes a chiral organocatalyst to construct the bicyclic system with high enantioselectivity. While the primary reference highlights the synthesis of pyrrolidine (B122466) and hexahydropyrrolizine structures, the methodology is explicitly extended to the octahydroindolizine framework. kyoto-u.ac.jptuat.ac.jp The process typically involves the reaction of an aldehyde with a nitro-alkene, catalyzed by a chiral amine, to create complex heterocyclic structures in a single operation. scienceopen.com

| Catalyst/Reagent | Reactant A | Reactant B | Product Core | Key Transformation | Ref |

| Chiral Organocatalyst | Aldehyde | Nitro-alkene | Octahydroindolizine | One-Pot Michael/Mannich Cascade | kyoto-u.ac.jptuat.ac.jp |

Transition-metal catalysis is a cornerstone of modern asymmetric synthesis, enabling the formation of a wide array of chiral compounds. nih.govrsc.org Methodologies such as asymmetric hydrogenation and various coupling reactions are frequently employed. mdpi.com In the synthesis of octahydroindolizine frameworks, metal-catalyzed reactions provide efficient pathways with excellent stereocontrol.

One relevant strategy is the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH). Chiral Ru-prolinamide complexes have been shown to be effective in the one-pot synthesis of optically active alcohols, which can be precursors to more complex structures. acs.orgresearchgate.net For instance, the ATH of in-situ generated ketones can produce chiral building blocks with high yield and enantioselectivity (up to 95% yield and 99.9% ee). researchgate.net While not directly yielding the final octahydroindolizine, this method is crucial for preparing chiral intermediates that can be cyclized to form the target bicyclic system.

Another powerful approach involves rhodium-catalyzed domino reactions. A domino method for the synthesis of 1-azabicyclo[x.y.0]alkane scaffolds, which includes indolizidines (octahydroindolizines), has been developed using a rhodium-catalyzed hydroformylation followed by spontaneous ring closures. researchgate.net This strategy has been applied to the synthesis of natural alkaloids like tashiromine and epilupinine. researchgate.net

| Catalyst System | Substrate Type | Reaction Type | Key Feature | Ref |

| Ru-Prolinamide Complex | In-situ formed ketones | Asymmetric Transfer Hydrogenation | Creates chiral alcohol precursors | acs.orgresearchgate.net |

| Rhodium/BIPHEPHOS | Allyl- or homoallyl amides | Domino Hydroformylation/Double-Cyclization | Rapid construction of the bicyclic scaffold | researchgate.net |

Organocatalysis in Enantioselective Octahydroindolizine Synthesis

Enzymatic Resolution Strategies for Chiral Octahydroindolizine Precursors

Enzymatic resolution is a highly effective technique for obtaining enantiomerically pure compounds by taking advantage of the inherent stereoselectivity of enzymes. nih.gov This strategy is particularly useful for separating racemic mixtures of chiral precursors that are later converted into the final target molecule. Lipases and proteases are commonly used for the kinetic resolution of racemic alcohols and esters.

An enantioselective synthesis of an octahydroindolizine alcohol, a direct precursor to certain indolizidine alkaloids, has been accomplished using an enzymatic resolution as the key step. acs.orgresearchgate.net This approach typically involves the use of a lipase (B570770) to selectively acylate one enantiomer of a racemic alcohol precursor, allowing for the easy separation of the acylated product from the remaining unreacted alcohol enantiomer. For example, lipase-catalyzed transacylation is a well-established method for resolving chiral alcohol precursors. researchgate.net

The enzyme phosphotriesterase (PTE) from Pseudomonas diminuta and its engineered variants have also demonstrated high stereoselectivity in hydrolyzing chiral phosphoramidate (B1195095) precursors, which are used in the synthesis of antiviral ProTide drugs. nih.govmdpi.com While applied to a different class of molecules, this highlights the power of enzymatic resolution in producing diastereomerically pure precursors for complex chiral targets. nih.gov The success of these enzymatic methods relies on screening for an enzyme with high activity and selectivity for the specific substrate. nih.govresearchgate.net

| Enzyme Type | Substrate Type | Reaction Type | Outcome | Ref |

| Lipase | Racemic alcohol precursor | Kinetic Resolution (Transacylation) | Separation of enantiomers | acs.orgresearchgate.netresearchgate.net |

| Phosphotriesterase (PTE) | Chiral phosphoramidates | Stereoselective Hydrolysis | Isolation of a single diastereomer | nih.govmdpi.com |

Cascade and One-Pot Reaction Sequences for Octahydroindolizine Construction

A noteworthy strategy for constructing the octahydroindolizine framework is through dehydrative annulation. This approach involves an intramolecular ring closure that proceeds with the removal of a water molecule. A diastereoselective synthesis of (6R,8aS)-octahydroindolizin-6-ol, a precursor for alkaloids like (-)-8a-epidesacetoxyslaframine, has been successfully achieved using this method. researchgate.nettandfonline.com

The key step is an intramolecular ring closure of a piperidine (B6355638) precursor, (3R,6S)-6-(3-hydroxypropyl)piperidin-3-ol, under Mitsunobu-type reaction conditions. researchgate.nettandfonline.com This piperidine intermediate is synthesized from commercially available chiral (S)-epichlorohydrin over several steps. researchgate.nettandfonline.com The final dehydrative cyclization proceeds in good yield to furnish the target octahydroindolizine framework. researchgate.net This strategy proved successful where similar approaches had previously failed, highlighting its potential for creating libraries of optically pure indolizine-based molecules. researchgate.nettandfonline.com

| Starting Material | Key Intermediate | Reaction Condition | Product | Yield | Ref |

| (S)-Epichlorohydrin | (3R,6S)-6-(3-hydroxypropyl)piperidin-3-ol | Mitsunobu (Dehydrative Annulation) | (6R,8aS)-Octahydroindolizin-6-ol | 72% | researchgate.net |

Domino hydroformylation/cyclization sequences provide a powerful and direct route to the indolizine (B1195054) nucleus. beilstein-journals.orgnih.gov This strategy has been effectively used in the synthesis of (–)-Indolizidine 167B, a simple indolizidine alkaloid. beilstein-journals.orgnih.govnih.gov

The synthesis commences with optically active (R)-3-(pyrrol-1-yl)hex-1-ene. beilstein-journals.orgnih.gov The crucial transformation is a highly regioselective, rhodium-catalyzed hydroformylation of the alkene. The resulting linear aldehyde intermediate does not require isolation; it undergoes a spontaneous in-situ intramolecular electrophilic substitution on the pyrrole (B145914) ring. beilstein-journals.org This is followed by dehydration and subsequent hydrogenation to yield the final 5-n-propyl-5,6,7,8-tetrahydroindolizine product. beilstein-journals.orgnih.gov This multi-step domino process occurs with almost complete retention of configuration, meaning the optical purity of the final product matches that of the starting material. beilstein-journals.orgnih.gov

| Catalyst | Starting Material | Key Transformation | Product | Key Feature | Ref |

| Rhodium complex | (R)-3-(pyrrol-1-yl)hex-1-ene | Domino Hydroformylation/Cyclization | (–)-Indolizidine 167B | One-pot cascade with high regioselectivity and stereofidelity | beilstein-journals.orgnih.govnih.gov |

Intramolecular Reductive Amination Pathways

Intramolecular reductive amination serves as a powerful strategy for the stereoselective construction of the octahydroindolizine skeleton. This approach typically involves the cyclization of a linear precursor containing both an amine (or a precursor like an imine or nitro group) and a carbonyl functionality.

A notable organocatalytic method facilitates a one-pot synthesis of the octahydroindolizine core. mdpi.comiupac.org The process commences with an asymmetric conjugate addition of a glycine (B1666218) ester Schiff base to an α,β-unsaturated carbonyl compound, catalyzed by a chiral phase-transfer catalyst. mdpi.comiupac.org This initial step establishes a key stereocenter with high enantioselectivity. mdpi.com The resulting adduct undergoes a subsequent intramolecular reductive amination, often mediated by a Hantzsch ester in the presence of an acid like trifluoroacetic acid (CF₃CO₂H). mdpi.comjst.go.jp This cascade process first forms a 2,5-disubstituted cis-pyrrolidine intermediate stereospecifically, which then undergoes a second cyclization and reductive amination to furnish the final octahydroindolizine core structure. iupac.orgjst.go.jp

| Entry | Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield | ee (%) |

|---|---|---|---|---|---|---|---|

| 1 | Glycine ester 32 | Enone 37 | (S)-34b, CsCl | Et₂O, 0 °C, 15 h | Adduct 38 | 88% | 94 |

| 2 | Adduct 38 | - | Hantzsch ester, CF₃CO₂H | aq. EtOH, 60 °C | Core 39 | 70% | - |

Table 1: Synthesis of Octahydroindolizine Core via Intramolecular Reductive Amination. mdpi.com

This organocatalytic approach represents a highly efficient and stereoselective method for accessing the octahydroindolizine framework from readily available starting materials.

Chiral Pool Synthesis Approaches to this compound Derivatives

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to construct complex chiral molecules. scielo.org.mxsfu.caiipseries.org This strategy transfers the inherent chirality of the starting material to the final product. For the synthesis of this compound derivatives, L-proline and (S)-epichlorohydrin are common chiral synthons. researchgate.netrsc.orgmdpi.com

L-proline, with its inherent pyrrolidine ring and defined stereochemistry, serves as an excellent precursor. rsc.orgmdpi.commdpi.com For instance, the total synthesis of polyhydroxylated indolizidine alkaloids like 1-deoxy-6-epi-castanospermine has been achieved starting from L-proline. mdpi.com The synthesis involves converting L-proline into an (E)-silyl enol ether, which then undergoes an aza-Claisen rearrangement to form a 9-membered lactam, effectively building the second ring of the indolizidine skeleton. mdpi.com

Another powerful chiral pool starting material is (S)-epichlorohydrin. tandfonline.comresearchgate.net A synthetic pathway to (6S)-octahydroindolizin-6-ol, a precursor for various alkaloids, begins with (S)-epichlorohydrin. researchgate.net The synthesis involves a sequence of reactions including alkylation, cyclization, and debenzylation. researchgate.net A key intermediate, N-Benzyl-(8S)-4-(benzenesulfonyl)-8-hydroxyazonan-5-one, is synthesized in a multi-step process starting from the reaction of (S)-epichlorohydrin with dibenzylamine. tandfonline.com This intermediate is then transformed into the target octahydroindolizine framework. tandfonline.comresearchgate.net

| Chiral Precursor | Key Strategy | Target Molecule/Intermediate | Ref. |

|---|---|---|---|

| L-Proline | Aza-Claisen rearrangement of a derived silyl (B83357) enol ether | 1-deoxy-6-epi-castanospermine | mdpi.com |

| (S)-Epichlorohydrin | Multi-step synthesis via a piperidine intermediate | (6R, 8aS)-Octahydroindolizin-6-ol | tandfonline.comresearchgate.net |

| (S)-Epichlorohydrin | Synthesis via N-Benzyl-(8S)-4-(benzenesulfonyl)-8-hydroxyazonan-5-one | (6S)-Octahydroindolizin-6-ol precursor | researchgate.net |

Table 2: Examples of Chiral Pool Synthesis for Octahydroindolizine Derivatives.

Diastereoselective Synthesis of Octahydroindolizine Systems

Achieving high diastereoselectivity is crucial when synthesizing substituted octahydroindolizines, which can possess multiple stereocenters. inflibnet.ac.in A variety of methods have been developed to control the relative stereochemistry of these systems.

One effective strategy is a dehydrative annulation involving an intramolecular ring closure under Mitsunobu-type reaction conditions. tandfonline.comresearchgate.net This approach was successfully used to synthesize (6R, 8aS)-octahydroindolizin-6-ol from a chiral piperidine precursor, (3R, 6S)-6-(3-hydroxypropyl)piperidin-3-ol. tandfonline.comresearchgate.net The piperidine intermediate itself is derived from (S)-epichlorohydrin. tandfonline.com The intramolecular cyclization proceeds via displacement of an activated primary hydroxyl group by the piperidine nitrogen, yielding the target octahydroindolizine with high diastereoselectivity. researchgate.netresearchgate.net The stereochemical outcome of the imine bond reduction during the formation of the piperidine precursor was found to be influenced by the steric bulk of the hydroxypropyl chain. tandfonline.com

Another powerful approach is the use of domino reactions. capes.gov.br A concise, enantioselective synthesis of 3,5-dialkyl-substituted indolizidine alkaloids was achieved through a sequence involving a cross-metathesis reaction followed by a domino reaction. capes.gov.br The domino cascade includes hydrogenation, N-deprotection, and two diastereoselective reductive aminations, efficiently constructing the substituted octahydroindolizine core. capes.gov.br Similarly, gold-catalyzed cyclization of N-homopropargyl amides can lead to cyclic imidates, which, after reduction and a spontaneous Ferrier rearrangement, provide piperidin-4-ols. nih.gov These intermediates can then undergo intramolecular alkylation to afford indolizidine skeletons with excellent diastereoselectivity. nih.gov

| Method | Key Step | Precursor | Product | Diastereoselectivity | Ref. |

|---|---|---|---|---|---|

| Dehydrative Annulation | Intramolecular Mitsunobu-type cyclization | (3R, 6S)-6-(3-hydroxypropyl)piperidin-3-ol | (6R, 8aS)-Octahydroindolizin-6-ol | High | tandfonline.comresearchgate.net |

| Domino Reaction | Cross-metathesis / Double reductive amination | Chiral homoallylic amine & α,β-unsaturated ketone | 3,5-dialkyl-substituted indolizidines | High | capes.gov.br |

| Gold-Catalysis / Rearrangement | Sequential cyclization, reduction, Ferrier rearrangement | N-homopropargyl amide | Substituted piperidin-4-ols (indolizidine precursors) | Excellent | nih.gov |

Table 3: Diastereoselective Synthetic Approaches to Octahydroindolizine Systems.

Recent Developments in Octahydroindolizine Core Synthesis

Recent advancements in synthetic methodology continue to provide more efficient and versatile routes to the octahydroindolizine core. rsc.orgbenthamdirect.com A significant trend is the development of one-pot reactions and organocatalytic systems that construct the bicyclic framework with a high degree of stereocontrol from simple precursors. mdpi.comnih.gov

Another area of development involves novel cyclization strategies. A dehydrative annulation strategy, which involves an intramolecular ring closure under Mitsunobu-type conditions, has proven effective for the diastereoselective synthesis of functionalized octahydroindolizines like (6R, 8aS)-octahydroindolizin-6-ol. researchgate.net This method provides a useful alternative to other strategies such as intramolecular nitrone cycloadditions. tandfonline.com Furthermore, gold-catalyzed processes have emerged for the synthesis of substituted piperidines, which are key precursors for indolizidines. nih.gov A one-pot sequence involving gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement allows for a modular and highly diastereoselective construction of piperidin-4-ols, which can be readily converted to the indolizidine skeleton. nih.gov

These recent developments highlight a move towards more atom-economical and step-efficient syntheses, often employing catalysis to achieve high levels of stereoselectivity in the construction of the pharmacologically important octahydroindolizine framework. mdpi.combenthamdirect.com

Structural Characterization and Stereochemical Assignment of S Octahydroindolizine Derivatives

Application of Advanced Spectroscopic Techniques

Modern spectroscopy provides powerful, non-destructive tools for elucidating the intricate three-dimensional structures of complex organic molecules like octahydroindolizine (B79230) derivatives. iitm.ac.in Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable in this field. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the connectivity and relative stereochemistry of (S)-Octahydroindolizine derivatives. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), provide detailed information about the spatial relationships between atoms.

In the analysis of octahydroindolizine derivatives, the piperidine (B6355638) and pyrrolidine (B122466) rings that form the bicyclic system can adopt various conformations, such as chair, half-chair, or twisted envelope forms. scirp.orgjmolbiochem.com The coupling constants (J-values) between protons in the ¹H NMR spectrum are crucial for deducing dihedral angles and, consequently, the ring conformation and the relative orientation of substituents. For instance, large coupling constants are typically observed for axial-axial proton interactions in a chair conformation, while smaller values indicate axial-equatorial or equatorial-equatorial interactions.

NOESY experiments are particularly powerful for assigning relative stereochemistry. These experiments detect through-space interactions between protons that are in close proximity, regardless of whether they are directly bonded. By observing NOE correlations, chemists can determine which substituents are on the same face of the ring system. For example, a NOESY correlation between a proton on the bridgehead (C8a) and a proton on a substituent can help establish its cis or trans relationship to the ring fusion. ajol.info The complete assignment of all proton and carbon signals, often in overlapping regions, is made possible through these 2D NMR experiments. ajol.info

Table 1: Illustrative ¹H NMR Data for Elucidating Stereochemistry in an Octahydroindolizine Derivative Note: This table presents hypothetical but representative data based on typical findings in the literature.

| Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Key NOESY Correlation(s) | Inferred Stereochemical Information |

|---|---|---|---|---|

| H-5α | 3.10 | J = 11.5, 4.5 | H-6β, H-3α | Proximity to specific faces of the ring. |

| H-5β | 2.25 | J = 11.5, 2.0 | H-8a | Indicates spatial relationship to the bridgehead proton. |

| H-7 | 4.15 | J = 8.0, 3.5 | H-8β | Establishes relative configuration at C-7 and C-8. |

While NMR is excellent for determining relative stereochemistry, X-ray crystallography is the definitive method for establishing the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained. researchgate.netnih.gov This technique involves diffracting X-rays off a crystalline sample to generate a three-dimensional electron density map, which reveals the precise spatial arrangement of every atom. soton.ac.uk

For chiral molecules, the determination of absolute stereochemistry often relies on the phenomenon of anomalous dispersion (or resonant scattering). researchgate.net When the crystal contains an atom that scatters X-rays anomalously (typically an atom heavier than oxygen), it is possible to distinguish between the two possible enantiomeric structures. researchgate.net The quality of this determination is often assessed using the Flack parameter, which should ideally refine to a value near zero for the correct enantiomer and near one for the incorrect one. nih.gov

In the study of octahydroindolizine derivatives, X-ray crystallography has been used to unequivocally resolve stereochemical ambiguities. For instance, in a synthetic route that produced two epimers, X-ray analysis of a crystalline derivative was used to establish the relative and absolute configuration of the newly formed stereocenter. researchgate.net The resulting crystal structure data not only confirms the connectivity and conformation (e.g., chair or twist-boat) of the rings but also provides precise bond lengths, bond angles, and torsion angles. jmolbiochem.comiucr.orgiucr.org

Table 2: Representative Crystallographic Data for an this compound Derivative Note: This table is a composite of typical data found in crystallographic reports for octahydroindolizine derivatives. researchgate.netiucr.orgjmolbiochem.comresearchgate.net

| Parameter | Example Value | Description |

|---|---|---|

| Chemical Formula | C₁₄H₂₁NO₅ | The elemental composition of the molecule in the crystal. |

| Crystal System | Monoclinic | The crystal lattice system (e.g., Orthorhombic, Monoclinic). jmolbiochem.comresearchgate.net |

| Space Group | P2₁ | The symmetry group of the crystal (e.g., P2₁, P2₁2₁2₁). iucr.orgjmolbiochem.com |

| a (Å) | 8.4610 | Unit cell dimension along the a-axis. scirp.org |

| b (Å) | 16.0926 | Unit cell dimension along the b-axis. scirp.org |

| c (Å) | 23.8997 | Unit cell dimension along the c-axis. scirp.org |

| β (°) | 96.943 | The angle of the unit cell for non-orthogonal systems. jmolbiochem.com |

| Conformation | Chair | The observed conformation of the six-membered ring. scirp.orgiucr.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration Assignment

Chiral Analytical Methods for Enantiomeric Purity Assessment

Assessing the enantiomeric purity of a sample of this compound is critical, especially in asymmetric synthesis where the goal is to produce one enantiomer selectively. registech.comchromatographyonline.com Chiral analytical methods are designed to separate and quantify the individual enantiomers in a mixture. wikipedia.org

The most common techniques involve chromatography, where the enantiomers are separated based on their differential interactions with a chiral environment. researchgate.net This is typically achieved using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). registech.comchromatographyonline.com The CSP is a solid support that has been modified with an enantiomerically pure chiral selector. As the racemic mixture passes through the column, the two enantiomers form transient diastereomeric complexes with the chiral selector, which have different energies and stabilities, leading to different retention times and thus separation. wikipedia.org

Other methods include chiral capillary electrophoresis (CE), where a chiral selector is added to the background electrolyte to enable the separation of enantiomers based on their different electrophoretic mobilities. mdpi.com The choice of chiral selector and analytical conditions (e.g., mobile phase composition, temperature) is crucial for achieving good resolution between the enantiomeric peaks. mdpi.com These methods allow for the precise determination of the enantiomeric excess (ee) or enantiomeric ratio of a sample, which is a key measure of its optical purity. researchgate.net For example, chiral HPLC has been successfully used to resolve enantiomers of octahydroindolizine-type alkaloids. researchgate.net

Octahydroindolizine Scaffolds As Key Intermediates in Complex Molecule Synthesis

Strategic Use in the Total Synthesis of Natural Indolizidine Alkaloids

The (S)-octahydroindolizine core is a frequently utilized intermediate in the asymmetric synthesis of various natural indolizidine alkaloids. These alkaloids, isolated from sources like amphibians and plants, exhibit a range of significant biological activities. beilstein-journals.orgacs.org Synthetic strategies often focus on constructing the octahydroindolizine (B79230) skeleton first, which is then elaborated to achieve the final natural product.

One-pot organocatalytic methods have been developed for the enantioselective synthesis of the octahydroindolizine core. nih.govjst.go.jp For instance, an asymmetric conjugate addition of a glycine (B1666218) ester to an α,β-enone, catalyzed by a chiral phase-transfer catalyst, can produce a key adduct. nih.govjst.go.jp This intermediate then undergoes intramolecular reductive amination sequences to furnish the octahydroindolizine skeleton with high enantiomeric excess. nih.govjst.go.jp This core structure was pivotal in a highly stereoselective synthesis of (+)-Monomorine I. jst.go.jp

Other notable examples include the synthesis of various poison-frog alkaloids from the Dendrobates genus. beilstein-journals.org The total synthesis of (-)-Indolizidine 167B, originally identified from the skin of these frogs, has been achieved through multiple routes where the formation of the octahydroindolizine nucleus is a key step. beilstein-journals.orgresearchgate.net Similarly, the syntheses of indolizidines (-)-203A, (-)-205A, and (-)-219F have been accomplished using common lactam chiral building blocks that lead to the formation of the core octahydroindolizine structure. beilstein-journals.org The synthesis of (-)-dendroprimine has also been realized through a one-pot asymmetric azaelectrocyclization protocol that generates the key bicyclic system. nih.gov

The table below summarizes several natural indolizidine alkaloids whose syntheses have strategically employed the octahydroindolizine scaffold.

| Natural Alkaloid | Synthetic Strategy Highlight |

| (+)-Monomorine I | Organocatalytic one-pot synthesis of the octahydroindolizine core. jst.go.jp |

| (-)-Indolizidine 167B | Domino hydroformylation/cyclization of an optically active precursor. beilstein-journals.org |

| (-)-Dendroprimine | One-pot asymmetric azaelectrocyclization. nih.gov |

| (-)-Indolizidine 203A/205A | Michael-type conjugate addition to a chiral cyclic enamine. beilstein-journals.org |

| (-)-Coniceine | Dehydrative annulation for octahydroindolizine framework construction. researchgate.net |

Application in the Construction of Structurally Diverse Heterocyclic Systems

The utility of the this compound scaffold extends beyond the synthesis of its natural alkaloid relatives. Its rigid, bicyclic framework serves as an excellent starting point for creating structurally diverse and novel heterocyclic systems, which are of great interest in medicinal chemistry for the development of new therapeutic agents. rsc.orgnih.gov

Researchers have developed methods to functionalize the octahydroindolizine core to build more complex structures. For example, a gold-catalyzed domino cycloisomerization/functionalization sequence has been used to stereoselectively synthesize a new family of 7,8-disubstituted 7,8-dihydroindolizin-6(5H)-ones from pyrrole (B145914) precursors. acs.org This method allows for the smooth formation of new C-C and C-O bonds under mild conditions, opening pathways to a variety of new derivatives. acs.org

Another approach involves intramolecular radical rearrangement reactions. The 5-exo cyclization of radicals derived from 3-(2-methyleneaziridin-1-yl)propyl precursors can generate a strained bicyclic intermediate that rearranges to form the octahydroindolizine skeleton. acs.org This methodology provides access to substituted piperidines and, with an additional cyclization step, the octahydroindolizine system, which can be further modified. acs.org

Furthermore, the octahydroindolizine framework has been used to create benzo-fused indolizidine mimics. beilstein-journals.org These syntheses often involve an intramolecular Heck cyclization of N-acyldihydropyridone intermediates, which are readily prepared from heteroaryl Grignard reagents. beilstein-journals.org The resulting benzo-fused scaffolds can be further functionalized, demonstrating their utility for creating libraries of diverse compounds for biological screening. beilstein-journals.org

| Resulting Heterocyclic System | Key Synthetic Approach |

| 7,8-Disubstituted 7,8-dihydroindolizin-6(5H)-ones | Gold-catalyzed cycloisomerization/nucleophilic addition. acs.org |

| Substituted Octahydroindolizines | Intramolecular radical rearrangement of 2-methyleneaziridines. acs.org |

| Benzo-fused Indolizidine Mimics | Intramolecular Heck cyclization of N-acyldihydropyridones. beilstein-journals.org |

| Yohimbine and Corynanthe Alkaloid Analogs | Multicomponent assembly processes followed by ring-closing reactions. nih.gov |

Preparation of Building Blocks for Advanced Chemical Synthesis

The this compound scaffold is not only a precursor to final target molecules but is also used to prepare valuable and versatile chiral building blocks for further synthetic endeavors. rsc.orgnih.gov These building blocks, often functionalized octahydroindolizines, provide chemists with ready-to-use, stereochemically defined fragments for incorporation into larger, more complex molecules, particularly in the context of drug discovery. rsc.orgnih.gov

A notable example is the scalable, homo-chiral synthesis of (7R,8aS)-octahydro-5,5-dimethylindolizin-7-amine and (7S, 8aS)-octahydro-5,5-dimethylindolizin-7-ol. rsc.orgresearchgate.netscispace.com This synthesis employs an enzymatic kinetic resolution of a racemic octahydroindolizine alcohol as the key step, allowing for the preparation of multi-gram quantities of both the chiral amine and alcohol. rsc.orgscispace.com These amine building blocks have found direct application in the pharmaceutical industry, including in the development of kinase inhibitors. rsc.org The synthesis involves converting the resolved alcohol to an azide (B81097), followed by hydrogenation to yield the desired chiral amine. rsc.org

Similarly, enantiopure disubstituted pyrrolidines can serve as starting materials to synthesize enantiopure octahydroindolizine via a cyclization reaction promoted by an organoselenium reagent like N-(phenylseleno)phthalimide. researchgate.net This method provides a direct route to the core bicyclic structure, which can be considered a fundamental building block for more substituted indolizidine derivatives. researchgate.net The development of one-pot methodologies to construct the octahydroindolizine core with high stereoselectivity also highlights its role as a foundational building block for alkaloid synthesis. nih.gov

| Chiral Building Block | Synthetic Method | Application |

| (7R,8aS)-Octahydro-5,5-dimethylindolizin-7-amine | Enzymatic kinetic resolution followed by azide formation and reduction. rsc.org | Synthesis of kinase inhibitors and other pharmaceutically active amides. rsc.org |

| (7S,8aS)-Octahydro-5,5-dimethylindolizin-7-ol | Enzymatic kinetic resolution of racemic alcohol. rsc.orgscispace.com | Precursor to the corresponding chiral amine and other derivatives. rsc.org |

| Enantiopure Octahydroindolizine | Selenium-promoted cyclization of enantiopure pyrrolidine (B122466) derivatives. researchgate.net | General intermediate for substituted indolizidine synthesis. researchgate.net |

| Octahydroindolizine Core Structure | One-pot organocatalytic conjugate addition and reductive amination. nih.gov | Key intermediate for the synthesis of alkaloids like (+)-Monomorine I. jst.go.jp |

Mechanistic Investigations of Reactions Involving Octahydroindolizine Formation

Detailed Reaction Pathway Elucidation for Key Synthetic Transformations

The formation of the (S)-octahydroindolizine core, a prevalent scaffold in numerous alkaloids, has been achieved through various synthetic strategies. Mechanistic studies have shed light on the intricate pathways governing these transformations. Key methodologies include organocatalytic one-pot sequences, dehydrative annulation, and rhodium-catalyzed hydroformylation/cyclization reactions.

One prominent pathway involves a one-pot, organocatalytic enantioselective synthesis. jst.go.jp This reaction sequence begins with the asymmetric conjugate addition of a glycine (B1666218) ester Schiff base to an α,β-unsaturated carbonyl compound. mdpi.com The reaction is catalyzed by a chiral phase-transfer organocatalyst, which facilitates the formation of the conjugate adduct in high enantiomeric purity. mdpi.com This adduct subsequently undergoes an intramolecular reductive amination, often mediated by a Hantzsch ester, to yield an intermediate pyrrolidine (B122466) derivative. mdpi.com The final octahydroindolizine (B79230) skeleton is then formed through acetal (B89532) hydrolysis followed by a second intramolecular reductive amination, completing the bicyclic structure. mdpi.com

Another significant transformation is the dehydrative annulation strategy, which relies on an intramolecular ring closure. This pathway has been successfully used for the diastereoselective synthesis of (6R, 8aS)-octahydroindolizin-6-ol from a piperidine (B6355638) intermediate. researchgate.net The key step is an intramolecular cyclization under Mitsunobu-type reaction conditions, which constructs the bicyclic octahydroindolizine framework. researchgate.net This method is notable as it proved successful where similar strategies had previously failed. researchgate.net The synthesis originates from commercially available chiral (S)-epichlorohydrin, which establishes the initial stereochemistry. researchgate.net

The synthesis of indolizidine alkaloids has also been accomplished via a pathway involving rhodium-catalyzed hydroformylation. In the synthesis of (–)-Indolizidine 167B, the process starts with optically active (R)-3-(pyrrol-1-yl)hex-1-ene. beilstein-journals.org The crucial step is a highly regioselective hydroformylation reaction that produces a linear aldehyde. beilstein-journals.org This intermediate then undergoes a one-pot sequence of intramolecular cyclization, dehydration, and hydrogenation to furnish the octahydroindolizine core. beilstein-journals.org Mechanistic understanding of this process involves the stereospecific interconversion of rhodium-alkyl intermediates, which is key to achieving the high regioselectivity for the desired linear aldehyde. beilstein-journals.org

In nature, the biosynthesis of related indolizidine alkaloids, such as swainsonine, provides a detailed enzymatic reaction pathway. The process begins with the conversion of lysine (B10760008) to pipecolic acid. wikipedia.org The pyrrolidine ring is then constructed through the coupling of the pipecolate with acetate (B1210297) or malonate, uniquely retaining the carboxyl carbon of the pipecolate. wikipedia.org The resulting oxoindolizidine is reduced to (1R,8aS)-1-hydroxyindolizine, which is then hydroxylated to form a 1,2-dihydroxyindolizidine intermediate. The pathway concludes with an epimerization at the C-8a position to yield the final alkaloid structure. wikipedia.org

Table 1: Key Synthetic Transformations for Octahydroindolizine Formation

| Synthetic Strategy | Key Reaction Steps | Starting Materials | Intermediates | Reference |

|---|

Stereochemical Control Mechanisms in Asymmetric Octahydroindolizine Synthesis

The asymmetric synthesis of this compound hinges on precise stereochemical control during the formation of new stereogenic centers. numberanalytics.com The primary mechanisms for achieving this control involve the use of chiral catalysts, chiral auxiliaries, or chiral starting materials from the "chiral pool". york.ac.ukuniurb.it

A dominant mechanism for stereocontrol is catalyst-based asymmetric induction, particularly through chiral phase-transfer catalysis. nih.gov In the organocatalytic synthesis of the octahydroindolizine skeleton, specifically designed chiral phase-transfer catalysts are employed. jst.go.jpmdpi.com These catalysts, often featuring binaphthyl scaffolds with bulky aromatic substituents, create a well-defined chiral environment around the reacting species. nih.gov During the key conjugate addition step, the catalyst forms a chiral ion pair with the enolate of the glycine ester. This complex then directs the approach of the α,β-enone to one specific face of the enolate (enantiofacial discrimination), leading to the formation of one enantiomer of the product in significant excess. mdpi.comnih.gov For instance, the use of a specific (S)-configured catalyst in the synthesis of an octahydroindolizine precursor resulted in the conjugate adduct with 94% enantiomeric excess (ee). mdpi.com The structure of the catalyst is critical; modifications to the substituents on the binaphthyl unit can enhance both reactivity and enantioselectivity. nih.gov

Substrate-controlled diastereoselective synthesis is another fundamental mechanism. In this approach, the stereochemistry of the final product is dictated by a chiral center already present in the starting material. nih.gov A notable example is the diastereoselective synthesis of (6R, 8aS)-octahydroindolizin-6-ol, which begins with commercially available (S)-epichlorohydrin. researchgate.net The chirality of the epichlorohydrin (B41342) is transferred through a series of reactions to create a chiral piperidine intermediate. The subsequent intramolecular cyclization is then directed by the existing stereocenters, leading to the formation of the octahydroindolizine product with a specific relative configuration. researchgate.net Similarly, the use of chiral pool starting materials like amino acids can establish the initial stereochemistry, which is then preserved and used to direct subsequent transformations. mdpi.com

The stereochemical outcome can also be controlled through the use of chiral auxiliaries. A chiral auxiliary is a temporary chiral group attached to the substrate to direct a stereoselective reaction. york.ac.uk After the desired stereocenter is created, the auxiliary is removed and can often be recycled. york.ac.uk This method allows for high levels of diastereocontrol because the resulting diastereomers can be separated using standard techniques like chromatography or crystallization. york.ac.uk In the context of indolizidine synthesis, N-acyliminium intermediates derived from enantiopure precursors have been shown to react with essentially complete stereocontrol. researchgate.net

Table 2: Mechanisms of Stereochemical Control in Octahydroindolizine Synthesis

| Control Mechanism | Description | Key Features | Example Application | Reference |

|---|---|---|---|---|

| Chiral Phase-Transfer Catalysis | A chiral catalyst creates a chiral environment, leading to preferential formation of one enantiomer. | Enantiofacial discrimination; catalyst structure is crucial for high enantioselectivity (ee). | Asymmetric conjugate addition of a glycine ester using a chiral binaphthyl-based catalyst to achieve 94% ee. | mdpi.comnih.gov |

| Substrate-Controlled Diastereoselectivity | A stereocenter in the starting material directs the formation of new stereocenters. | Chirality transferred from a "chiral pool" starting material; predictable relative stereochemistry. | Synthesis of (6R, 8aS)-octahydroindolizin-6-ol starting from chiral (S)-epichlorohydrin. | researchgate.net |

| Chiral Auxiliary | A temporary chiral group is attached to the substrate to direct stereoselective bond formation. | High diastereocontrol; auxiliary is removable and recyclable; diastereomers are separable. | Reactions of N-acyliminium intermediates derived from enantiopure menthol (B31143) adducts. | york.ac.ukresearchgate.net |

| Organocatalysis | Small organic molecules act as chiral catalysts. | Operationally simple, low toxicity, readily available catalysts compared to metal catalysts. | Organocatalytic Michael addition of a glycine Schiff base to an enone for enantiomerically pure adduct. | mdpi.com |

Emerging Research Areas and Future Perspectives on S Octahydroindolizine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of the octahydroindolizine (B79230) skeleton has been a long-standing focus of organic chemists. Traditional methods often involve multi-step sequences, which can be inefficient and generate significant waste. Consequently, there is a growing emphasis on the development of novel, more sustainable synthetic strategies.

Recent advancements include one-pot reactions and domino condensation-cyclization methods. mdpi.comresearchgate.net For instance, a one-pot approach for the synthesis of substituted octahydroindolizines has been developed, which streamlines the synthetic process and reduces the need for purification of intermediates. mdpi.com Another innovative strategy employs a P4O10/TfOH reagent system to achieve the synthesis of indolizidine alkaloids without the need for a catalyst or solvent, representing a significant step towards greener chemistry. researchgate.net

Organocatalysis has also emerged as a powerful tool for the stereoselective synthesis of the octahydroindolizine core. mdpi.com Chiral phase-transfer organocatalysts have been successfully employed in the asymmetric conjugate addition of glycine (B1666218) ester Schiff bases to α,β-unsaturated carbonyl compounds, leading to the construction of the octahydroindolizine moiety with a high degree of stereocontrol. mdpi.com Furthermore, enzymatic resolutions, such as the Novozym 435-mediated kinetic resolution of racemic octahydroindolizine alcohols, offer a highly efficient and scalable method for accessing enantiomerically pure building blocks. scispace.com

Other notable developments include:

Hetero Diels-Alder Reactions: A concise synthesis of 5,8-disubstituted indolizidines has been achieved via a hetero Diels-Alder reaction between monoactivated dienes and Δ1-pyrroline. mdpi.com

Nickel-Catalyzed Cycloadditions: A Ni-catalyzed (4 + 2) cycloaddition of alkynes and azetidinones provides a regioselective and stereoselective route to chiral piperidinones, which are key intermediates in the synthesis of indolizidine alkaloids. acs.org

Rhodium-Catalyzed Hydroformylation: A domino hydroformylation double cyclization catalyzed by rhodium has been utilized for the concise construction of the indolizidine skeleton. acs.org

Dehydrative Annulation: An intramolecular ring closure under Mitsunobu-type conditions has been successfully used to construct the octahydroindolizine framework. researchgate.net

These novel methodologies not only provide more efficient access to the (S)-octahydroindolizine core but also open up avenues for the synthesis of a wider range of structurally diverse analogs.

Exploration of Structure-Activity Relationships in Octahydroindolizine Frameworks for Targeted Research Applications

The biological activity of indolizidine alkaloids is intricately linked to their three-dimensional structure. Understanding the structure-activity relationship (SAR) is crucial for designing new analogs with improved potency and selectivity for specific biological targets. nih.govwikipedia.org

SAR studies on phenanthroindolizidine alkaloids have identified key structural features responsible for their antitumor activity. nih.govnih.gov For example, the configuration of substituents at certain positions on the indolizidine ring has been shown to be critical for activity. nih.gov Specifically, the (13aS,14S)-14-hydroxyphenanthroindolizidines have been identified as an optimal configuration for potent anti-tumor effects. nih.gov The introduction of polar groups, such as a 14-amino group, can also enhance antitumor activity. nih.gov

The diverse biological activities of indolizidine alkaloids, including their role as noncompetitive blockers of nicotinic acetylcholine (B1216132) receptors, have prompted extensive SAR investigations. mdpi.comrsc.org These studies aim to delineate the specific structural requirements for interaction with these receptors, which could lead to the development of novel therapeutics for neurological disorders. rsc.org

Key areas of focus in SAR studies include:

The nature and stereochemistry of substituents on the octahydroindolizine ring.

The influence of fused aromatic rings, as seen in phenanthroindolizidine alkaloids.

By systematically modifying the octahydroindolizine scaffold and evaluating the biological activity of the resulting analogs, researchers can build comprehensive SAR models. These models are invaluable for the rational design of new compounds with tailored pharmacological profiles. nih.gov

Integration of Computational Chemistry in Octahydroindolizine Research

Computational chemistry has become an indispensable tool in modern drug discovery and is increasingly being applied to the study of this compound and its derivatives. wikipedia.org Computational methods provide valuable insights into the structural and electronic properties of these molecules, their conformational preferences, and their interactions with biological targets.

Density Functional Theory (DFT) calculations are widely used to:

Elucidate reaction mechanisms and predict the stereochemical outcome of synthetic transformations. mdpi.comacs.orgrsc.org For example, DFT studies have been used to explain the selectivity of hetero Diels-Alder reactions in the synthesis of indolizidine alkaloids. mdpi.com

Determine the absolute configuration of newly isolated natural products by comparing calculated and experimental spectroscopic data. chemrxiv.org

Investigate the relative stabilities of different conformers and transition states. acs.org

Molecular docking is a powerful technique for predicting the binding mode of a ligand to a protein target. researchgate.netescholarship.org This information is crucial for understanding the molecular basis of biological activity and for designing new inhibitors. Docking studies have been employed to investigate the interactions of indolizidine alkaloids with various enzymes and receptors. researchgate.netacs.org

Pharmacophore modeling is used to identify the essential three-dimensional arrangement of chemical features required for biological activity. herbmedpharmacol.comjppres.com A pharmacophore model can be generated from a set of known active compounds and then used to virtually screen large compound libraries to identify new potential hits. jppres.comnih.gov This approach has been successfully applied to the discovery of novel inhibitors for various targets.

The integration of these computational approaches provides a powerful platform for accelerating research in octahydroindolizine chemistry. By combining synthetic chemistry, biological evaluation, and computational modeling, researchers can more efficiently design and develop new this compound-based compounds for a wide range of research applications.

Q & A

Q. Optimization Factors :

Q. Table 1: Representative Synthetic Conditions and Yields

| Reaction Step | Catalysts/Solvents | Yield | Reference |

|---|---|---|---|

| Annulation | Ethoxy sodium/THF | 95% | |

| Silylation | Imidazole, DMAP/DMF | 92.9% | |

| Purification | Silica gel chromatography | 30–95% |

How is this compound characterized using spectroscopic and analytical methods?

Basic Research Focus

Key techniques include:

Q. Methodological Tips :

- Use deuterated solvents (e.g., CDCl₃, D₂O) to avoid interference .

- Compare experimental data with computational predictions for ambiguous signals .

How can diastereoselective synthesis of this compound derivatives be achieved?

Advanced Research Focus

Diastereoselectivity is controlled by:

- Chiral Auxiliaries : (S)-configured starting materials (e.g., (S)-N,N-dibenzyl amines) .

- Stereospecific Reaction Conditions : Low-temperature addition of Grignard reagents (-5 to -10°C) to preserve configuration .

- Catalytic Asymmetry : Use of enantiopure catalysts (not explicitly detailed in evidence but inferred as a potential approach) .

Example : The synthesis of (6R,8aS)-octahydroindolizin-6-ol achieved >90% diastereomeric excess via optimized annulation .

What methods are used to analyze the stereochemistry and ring puckering in this compound?

Q. Advanced Research Focus

Q. Table 2: Key Parameters for Ring Puckering Analysis

How should researchers resolve contradictions in spectral data or synthetic yields?

Q. Data Contradiction Analysis

- Cross-Validation : Compare NMR, HRMS, and IR data to confirm structural assignments .

- Statistical Tools : Apply error analysis (e.g., standard deviation in yields due to solvent purity) .

- Replication : Repeat reactions under identical conditions to verify reproducibility .

Case Study : Discrepancies in [α]D values (e.g., +10.41° vs. -30.98°) may arise from impurities; column chromatography can resolve this .

What frameworks guide the formulation of research questions on this compound?

Q. Methodological Design

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

- PICO Framework : Define Population (compound), Intervention (synthetic method), Comparison (alternative routes), Outcome (yield/stereoselectivity) .

Example Research Question : "How does solvent polarity influence the diastereoselectivity of this compound annulation?" .

How should experimental procedures be documented to ensure reproducibility?

Q. Best Practices

- Detailed Protocols : Specify reaction times (e.g., 16–18 hours for annulation) .

- Instrument Calibration : Report NMR spectrometer frequency (e.g., 400 MHz) .

- Ethical Reporting : Disclose limitations (e.g., yield variability due to hygroscopic reagents) .

Reference : Follow guidelines from Manuscript Submission and Preparation Guidelines for clarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.